[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate
Overview
Description
[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate is a complex organic compound with a molecular formula of C17H27NO3 and a molecular weight of 293.41 g/mol This compound features a cyclohexyl ring substituted with various functional groups, including a cyano group, a methyl group, an oxobutyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate typically involves multiple steps:
Formation of the Cyclohexyl Core: The cyclohexyl ring is constructed through a series of cyclization reactions, often starting from simpler aliphatic precursors.
Introduction of Functional Groups: Functional groups such as the cyano, oxobutyl, and acetate groups are introduced through specific reactions like nitrile formation, aldol condensation, and esterification.
Stereochemical Control: The stereochemistry of the compound is controlled using chiral catalysts or starting materials to ensure the correct configuration of the substituents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using efficient catalysts to speed up the reactions.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or the oxo group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, [(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for constructing various organic compounds.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the cyano and oxobutyl groups suggests it might interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of [(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the oxobutyl group might participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate: Unique due to its specific stereochemistry and functional groups.
Cyclohexyl acetate: Lacks the cyano and oxobutyl groups, making it less versatile.
Cyclohexyl nitrile: Contains the cyano group but lacks the acetate and oxobutyl groups.
Properties
IUPAC Name |
[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11(2)14-8-9-17(5,21-13(4)20)16(15(14)10-18)7-6-12(3)19/h11,14-16H,6-9H2,1-5H3/t14-,15-,16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETYWDPXRCDDQP-LUKYLMHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(C(C1C#N)CCC(=O)C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]([C@H]([C@H]1C#N)CCC(=O)C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927205 | |
Record name | 3-Cyano-1-methyl-2-(3-oxobutyl)-4-(propan-2-yl)cyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131447-90-0 | |
Record name | Cyclohexanecarbonitrile, 3-(acetyloxy)-3-methyl-6-(1-methylethyl)-2-(3-oxobutyl)-, [1S-(1α,2α,3α,6β)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131447-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1-methyl-2-(3-oxobutyl)-4-(propan-2-yl)cyclohexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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